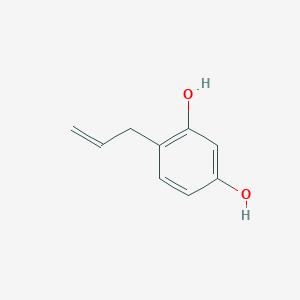

4-(Prop-2-en-1-yl)benzene-1,3-diol

概要

説明

. It is widely recognized for its aromatic properties and is commonly used in the flavoring and fragrance industries. Additionally, eugenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: Eugenol can be synthesized through several methods. One common approach involves the isomerization of isoeugenol in the presence of a catalyst. Another method includes the allylation of guaiacol (2-methoxyphenol) with allyl bromide under basic conditions .

Industrial Production Methods: Industrially, eugenol is primarily extracted from clove oil through steam distillation. The oil is then subjected to fractional distillation to isolate eugenol. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Eugenol undergoes various chemical reactions, including:

Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.

Reduction: Hydrogenation of eugenol yields dihydroeugenol, which is used in the fragrance industry.

Substitution: Eugenol can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products Formed:

Vanillin: Formed through oxidation.

Dihydroeugenol: Formed through reduction.

Nitroeugenol: Formed through nitration.

科学的研究の応用

Eugenol has a wide range of applications in scientific research:

作用機序

Eugenol exerts its effects through multiple mechanisms:

Antioxidant Activity: Eugenol captures free radicals and interrupts free radical chain reactions, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Antimicrobial Activity: Eugenol disrupts the cell membrane of microorganisms, leading to cell lysis.

類似化合物との比較

Eugenol is structurally similar to other phenolic compounds such as:

Isoeugenol: An isomer of eugenol with similar aromatic properties but different biological activities.

Methyleugenol: A methylated derivative of eugenol with enhanced fragrance properties.

Vanillin: An oxidation product of eugenol with a distinct vanilla aroma.

Uniqueness: Eugenol’s unique combination of aromatic, antioxidant, anti-inflammatory, and antimicrobial properties makes it a versatile compound with diverse applications in various fields .

生物活性

4-(Prop-2-en-1-yl)benzene-1,3-diol, commonly known as allyl catechol or estragole, is a compound that has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects, supported by recent research findings.

This compound has the molecular formula and is characterized by a prop-2-en-1-yl group attached to a 1,3-dihydroxybenzene structure. Its structure contributes to its reactivity and interaction with various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various microbial strains, including Candida albicans, reporting a Minimum Inhibitory Concentration (MIC) ranging from 37 to 124 μg/mL. These findings suggest that the compound could serve as a potential antifungal agent .

Antioxidant Activity

The compound has demonstrated significant antioxidant capabilities. The effective concentration (EC50) for its antiradical activity was reported between 19 and 31 μg/mL. This indicates that it can effectively scavenge free radicals, thus potentially reducing oxidative stress in biological systems .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown varying antiproliferative effects against different cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results indicated that the compound could inhibit cell proliferation depending on the concentration used .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 28.8 - 124.6 |

| Caco-2 | Varies (specific data not disclosed) |

| MG63 | Varies (specific data not disclosed) |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the molecule facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

- Membrane Interaction : Studies have shown that it can affect membrane fluidity in red blood cells, which might play a role in its cytotoxic effects against certain cell lines .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of propenylbenzenes, including this compound, researchers utilized chemoenzymatic methods to enhance yields and assess biological activities comprehensively. The results indicated promising applications in both therapeutic and preventive health strategies due to their multifaceted biological properties .

特性

IUPAC Name |

4-prop-2-enylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,10-11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUCMXVCGIAHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552015 | |

| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-52-0 | |

| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。